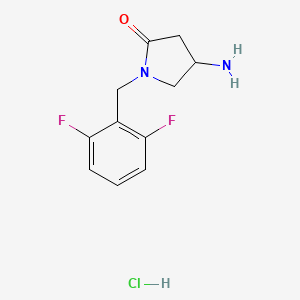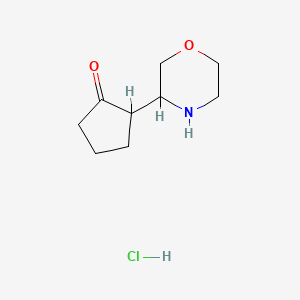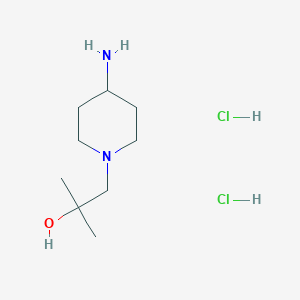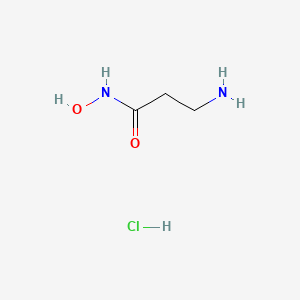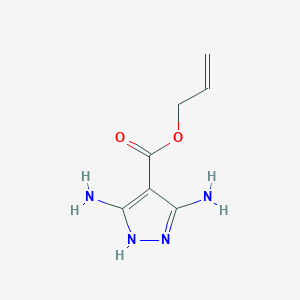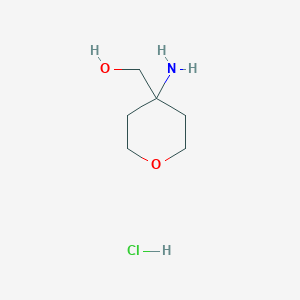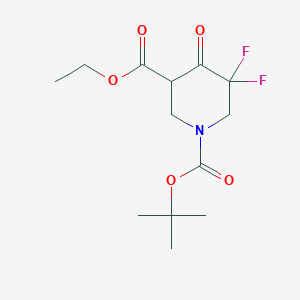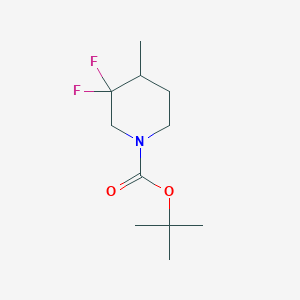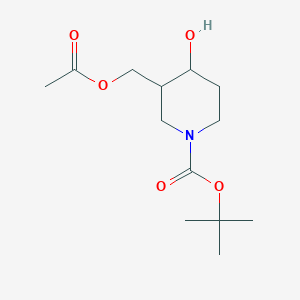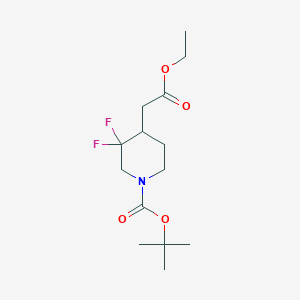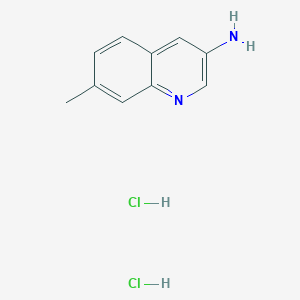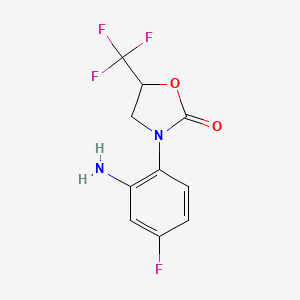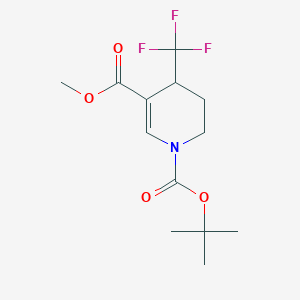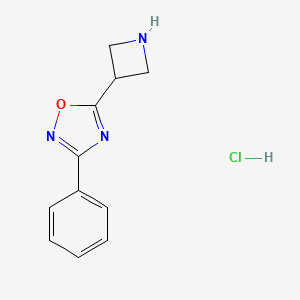
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
Overview
Description
“5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the CAS Number: 1351654-21-1 . It has a molecular weight of 237.69 . The IUPAC name for this compound is 5-(3-azetidinyl)-3-phenyl-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Scientific Research Applications
Synthesis and Characterization
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a compound involved in various synthetic processes. For instance, it is used in the scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist. The synthesis process includes a regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation (Hou et al., 2016). Additionally, azetidinones have been synthesized for antibacterial and antifungal applications, where the structure-activity relationship was explored (Giri et al., 1988).
Biological Activities
The compound's derivatives are synthesized for various biological activities. For example, Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have shown significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma et al., 2019). Furthermore, compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers and potential anticancer agents, displaying activity against several cancer cell lines (Zhang et al., 2005).
Antimicrobial Properties
Several studies focus on the antimicrobial properties of azetidinone derivatives. For instance, novel azetidin-2-ones have been synthesized for potential antimicrobial applications, showcasing significant antibacterial activity (Halve et al., 2007). Another study synthesized novel azetidinones and tested them for antimicrobial activities, indicating promising results against a range of bacteria and fungi (Prajapati & Thakur, 2014).
Future Directions
properties
IUPAC Name |
5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMGRPISFJYCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)
